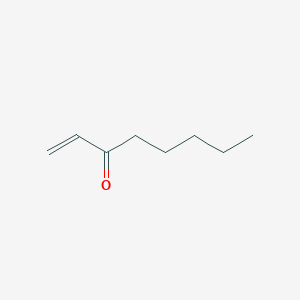
2,9-Dimetil-4,7-difenil-1,10-fenantrolina-3,8-disulfonato de sodio
Descripción general
Descripción
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is a useful research compound. Its molecular formula is C26H18N2Na2O6S2 and its molecular weight is 564.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica y material luminiscente
Este compuesto sirve como un bloque de construcción en la síntesis orgánica y puede usarse en la modificación y derivación de moléculas bioactivas y materiales optoelectrónicos. Es particularmente útil debido a su gran sistema conjugado y sus propiedades electrónicas únicas .
Aplicaciones fotovoltaicas
Se ha utilizado como un material eficaz de bloqueo de huecos o excitones en células fotovoltaicas debido a su bajo orbital molecular más alto ocupado (HOMO) y su movilidad significativa. Esto lo hace valioso en el desarrollo de fotodetectores fotovoltaicos orgánicos UV .
Células solares OLED y de perovskita
El compuesto se utiliza como una capa de transporte de electrones / bloqueo de huecos (ETL / HBL) en OLED y células solares de perovskita, contribuyendo a la eficiencia y el rendimiento de estos dispositivos .
Detección de iones cobre
Se ha informado que este compuesto puede usarse para detectar iones cobre, lo cual es crucial en diversas aplicaciones de química analítica .
Catálisis orgánica
El 2,9-dimetil-4,7-difenil-1,10-fenantrolina-3,8-disulfonato de sodio puede actuar como un ligando bidentato en reacciones catalíticas orgánicas, lo cual es importante para facilitar diversas transformaciones químicas .
Material optoelectrónico
Debido a su alto punto de fusión y nivel de energía, se utiliza comúnmente como un material de bloqueo de excitones / huecos en OLED .
Mecanismo De Acción
Target of Action
Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproine , is primarily used in the field of optoelectronics, particularly in Organic Light Emitting Diodes (OLEDs) . Its primary targets are the electron transport layer and the hole blocking layer in OLEDs .
Mode of Action
The compound acts as an electron transport and hole blocking material . It facilitates the movement of electrons and prevents the movement of holes (positive charges) in the device . This ensures that electrons and holes recombine in the emissive layer of the OLED, leading to light emission .
Biochemical Pathways
While the compound doesn’t directly participate in biochemical pathways, it plays a crucial role in the operation of OLEDs. It helps to ensure efficient electron transport and prevent leakage of holes, thereby enhancing the efficiency and lifespan of the OLED .
Result of Action
The result of the compound’s action is the efficient operation of OLEDs. By facilitating electron transport and blocking holes, it helps to ensure that light is emitted efficiently, which is critical for the performance of OLEDs .
Action Environment
The performance of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate can be influenced by various environmental factors. For instance, exposure to moisture or high temperatures can degrade the compound and reduce its effectiveness . Therefore, OLEDs are often encapsulated to protect the sensitive organic materials from environmental factors .
Propiedades
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGKZLRAVYPLJC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338898 | |
| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Bathocuproine disulfonic acid, disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12055 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52698-84-7, 98645-85-3 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















